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molecular formula C6H5FO2 B1337946 5-Fluorobenzene-1,3-diol CAS No. 75996-29-1

5-Fluorobenzene-1,3-diol

Cat. No. B1337946
M. Wt: 128.1 g/mol
InChI Key: LYFBZGKZAZBANN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07872142B2

Procedure details

1-Fluoro-3,5-dihydroxybenzene (1.0 g, 7.8 mmol) and ethyl 2-benzyl acetoacetate (1.72 g, 7.8 mmol) are suspended in 20 mL of 70% sulfuric acid at room temperature. The reaction mixture is stirred for 24 hours and poured into ice water. The solid is filtered and washed with water. The yellowish crude product is re-crystallized from hot ethanol to afford the 7-hydroxy coumarin intermediate (929 mg, 42%).
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
ethyl 2-benzyl acetoacetate
Quantity
1.72 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Yield
42%

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:7]=[C:6]([OH:8])[CH:5]=[C:4]([OH:9])[CH:3]=1>S(=O)(=O)(O)O>[OH:9][C:4]1[CH:5]=[C:6]2[C:7]([CH:4]=[CH:5][C:6](=[O:8])[O:8]2)=[CH:2][CH:3]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
FC1=CC(=CC(=C1)O)O
Step Two
Name
ethyl 2-benzyl acetoacetate
Quantity
1.72 g
Type
reactant
Smiles
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solid is filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The yellowish crude product is re-crystallized from hot ethanol

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
OC1=CC=C2C=CC(OC2=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 929 mg
YIELD: PERCENTYIELD 42%
YIELD: CALCULATEDPERCENTYIELD 146.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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